![molecular formula C13H12FNO3S B2485411 3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 344278-71-3](/img/structure/B2485411.png)
3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a chemical compound with the molecular formula C13H12FNO3S and a molecular weight of 281.3026832 g/mol . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a pyridinone ring, making it a versatile molecule in various chemical reactions and applications.
Applications De Recherche Scientifique
Synthesis and Polymer Properties
A study by Liu et al. (2013) explored the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, utilizing a diamine containing pyridine and trifluoromethylphenyl groups. These polymers exhibited high thermal stability, excellent solubility in organic solvents, and notable properties like transparency and strength, making them potentially useful in various industrial applications (Liu et al., 2013).
Photoluminescence in Iridium(III) Complexes
Constable et al. (2014) reported on iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands, including 2-(4-fluorophenyl)pyridine and 2-(4-methylsulfonylphenyl)pyridine. These complexes, particularly the sulfone derivatives, showed high photoluminescence quantum yields and longer emission lifetimes, suggesting potential use in light-emitting applications (Constable et al., 2014).
Precursors for Pyridinone Ortho-Quinodimethanes
Govaerts et al. (2002) studied sulfolene pyridinones, which served as precursors for pyridinone ortho-quinodimethanes. These compounds, when reacted with dienophiles, led to the formation of various products, demonstrating their potential as intermediates in synthetic organic chemistry (Govaerts et al., 2002).
Electropolymerization Studies
Naudin et al. (2002) investigated the electrochemical polymerization of 3-(4-fluorophenyl) thiophene, which is structurally related to the compound of interest. The resulting polymers exhibited unique properties like slow ion insertion kinetics, suggesting potential applications in electronic materials (Naudin et al., 2002).
Mécanisme D'action
Target of Action
The primary targets of the compound “3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” are currently unknown. This compound may belong to the class of organic compounds known as p-toluenesulfonamides or sulfanilides , which are aromatic heterocyclic compounds containing a toluene that is p-substituted with a sulfonamide group
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Sulfonamides are generally known to interfere with bacterial synthesis of folic acid, an essential nutrient, by inhibiting the enzyme dihydropteroate synthase
Méthodes De Préparation
The synthesis of 3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-p
Propriétés
IUPAC Name |
3-(2-fluorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJVPZQRDUMVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
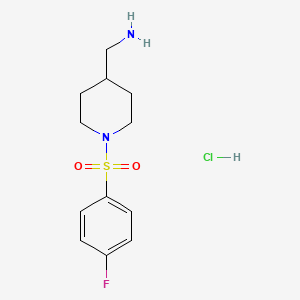
![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)
![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)
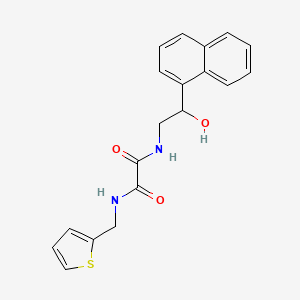
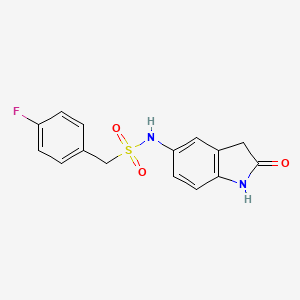
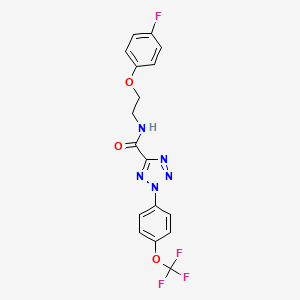
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)
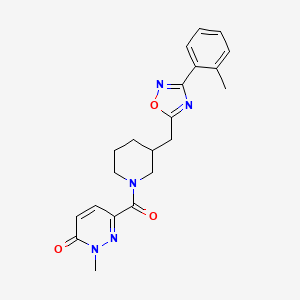

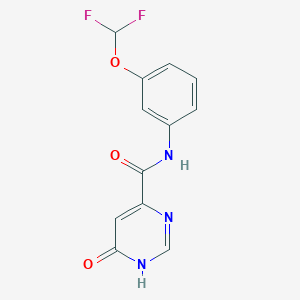
![ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)
![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2485349.png)

